Cas no 2171763-62-3 (tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate)

Tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical applications. Its structure features both a Boc-protected amine and a hydroxyl group, enabling selective functionalization and further derivatization. The tert-butyloxycarbonyl (Boc) group enhances stability during synthetic processes, while the piperidine scaffold offers conformational flexibility, making it useful in drug discovery. The presence of a hydroxyl group at the 4-position of the piperidine ring introduces additional reactivity for modifications. This compound is well-suited for constructing complex molecules, particularly in the development of bioactive compounds targeting neurological and therapeutic pathways. Its well-defined stereochemistry and purity ensure reproducibility in research and industrial applications.
tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate structure
2171763-62-3 structure
Product Name:tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate
CAS No:2171763-62-3
MF:C17H33N3O3
MW:327.462224721909
CID:5945778
PubChem ID:165721081
Update Time:2025-05-25

tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate
    • 2171763-62-3
    • EN300-1646391
    • Inchi: 1S/C17H33N3O3/c1-5-19-11-8-17(22,9-12-19)16(18)7-6-10-20(13-16)14(21)23-15(2,3)4/h22H,5-13,18H2,1-4H3
    • InChI Key: SSFODWAOKHVKKW-UHFFFAOYSA-N
    • SMILES: OC1(CCN(CC)CC1)C1(CN(C(=O)OC(C)(C)C)CCC1)N

Computed Properties

  • Exact Mass: 327.25219192g/mol
  • Monoisotopic Mass: 327.25219192g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 79Ų

tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1646391-50mg
tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate
2171763-62-3
50mg
$1261.0 2023-09-21
Enamine
EN300-1646391-100mg
tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate
2171763-62-3
100mg
$1320.0 2023-09-21
Enamine
EN300-1646391-250mg
tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate
2171763-62-3
250mg
$1381.0 2023-09-21
Enamine
EN300-1646391-500mg
tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate
2171763-62-3
500mg
$1440.0 2023-09-21
Enamine
EN300-1646391-1000mg
tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate
2171763-62-3
1000mg
$1500.0 2023-09-21
Enamine
EN300-1646391-2500mg
tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate
2171763-62-3
2500mg
$2940.0 2023-09-21
Enamine
EN300-1646391-5000mg
tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate
2171763-62-3
5000mg
$4349.0 2023-09-21
Enamine
EN300-1646391-10000mg
tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate
2171763-62-3
10000mg
$6450.0 2023-09-21
Enamine
EN300-1646391-0.05g
tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate
2171763-62-3
0.05g
$1261.0 2023-06-04
Enamine
EN300-1646391-0.1g
tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate
2171763-62-3
0.1g
$1320.0 2023-06-04

Additional information on tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate

Research Brief on tert-Butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate (CAS: 2171763-62-3)

The compound tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate (CAS: 2171763-62-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine and hydroxyl functional groups, is being explored for its potential applications in drug discovery, particularly as a building block for novel therapeutics targeting central nervous system (CNS) disorders and other diseases.

Recent studies have focused on the synthetic pathways and pharmacological properties of this compound. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other neuromodulators. The presence of both amino and hydroxyl groups in its structure allows for versatile chemical modifications, making it a valuable scaffold for medicinal chemistry applications.

In terms of biological activity, preliminary in vitro assays have demonstrated that derivatives of tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate exhibit moderate affinity for serotonin and dopamine receptors. These findings suggest its potential utility in the development of next-generation antidepressants and antipsychotics. However, further in vivo studies are required to validate these observations and assess the compound's pharmacokinetic and safety profiles.

From a synthetic chemistry perspective, recent advancements have optimized the production of this compound, achieving higher yields and purity. A study published in Organic Process Research & Development detailed a novel catalytic method for its synthesis, which reduces the need for hazardous reagents and improves scalability. This is particularly important for industrial applications, where cost-effective and environmentally friendly production methods are highly sought after.

Despite these promising developments, challenges remain. The compound's stability under physiological conditions and its bioavailability are areas of ongoing research. Additionally, the exact mechanisms by which its derivatives exert their pharmacological effects are not yet fully understood. Future studies are expected to address these gaps, paving the way for its potential clinical application.

In conclusion, tert-butyl 3-amino-3-(1-ethyl-4-hydroxypiperidin-4-yl)piperidine-1-carboxylate represents a promising candidate in the field of pharmaceutical research. Its versatile chemical structure and preliminary biological activity make it a valuable tool for drug discovery. Continued research efforts will be crucial in unlocking its full potential and translating these findings into therapeutic innovations.

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.